N-[(tert-butoxy)carbonyl]-3-isocyanoaniline
Description
Contextualizing Isocyanide Chemistry in Modern Synthetic Methodologies
Isocyanide chemistry represents a cornerstone of modern synthetic strategies, primarily due to the unique reactivity of the isocyanide functional group (-N≡C). This group possesses a carbon atom that exhibits both nucleophilic and electrophilic character, enabling it to participate in a wide array of chemical transformations. orgsyn.org A significant area where isocyanides have made a substantial impact is in the field of multicomponent reactions (MCRs). cymitquimica.comnih.govwustl.eduscilit.com
MCRs are convergent, one-pot processes where three or more reactants combine to form a single, often complex, product that incorporates most of the atoms from the starting materials. orgsyn.org This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate large libraries of structurally diverse compounds. orgsyn.org
Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions.
The Passerini Reaction : First reported by Mario Passerini in 1921, this three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide. beilstein-journals.orgwikipedia.orgencyclopedia.pubnih.gov The reaction is typically favored in aprotic solvents and is believed to proceed through a non-ionic pathway involving a cyclic transition state. encyclopedia.puborganic-chemistry.org The Passerini reaction is a powerful tool for creating ester and amide linkages in a single step. wikipedia.org
The Ugi Reaction : Developed by Ivar Ugi in 1959, this is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, yielding an α-acylamino amide. beilstein-journals.orgencyclopedia.pub Unlike the Passerini reaction, the Ugi reaction is generally favored in polar, protic solvents like methanol (B129727). beilstein-journals.org Its mechanism involves the initial formation of an imine from the amine and carbonyl, followed by the addition of the isocyanide to form a reactive nitrilium ion intermediate, which is then trapped by the carboxylate. nih.govrug.nl
The products of these reactions serve as valuable intermediates for the synthesis of more complex structures, especially nitrogen-containing heterocycles and peptidomimetics, which are significant in drug discovery. nih.govwustl.eduscilit.combeilstein-journals.org
Multifunctional Building Block Character of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline in Chemical Research
The compound this compound uniquely combines the features of both isocyanide chemistry and N-protected aniline (B41778) scaffolds into a single, powerful building block. Its multifunctional character stems from the presence of two chemically distinct and orthogonally reactive functional groups.
The isocyanide group serves as the reactive handle for multicomponent reactions. It can readily participate in Passerini and Ugi reactions, allowing for the rapid construction of complex amide-containing structures. By choosing different aldehydes, carboxylic acids, and (in the case of the Ugi reaction) amines, a vast array of derivatives can be synthesized from this single starting material.
The N-Boc-aniline moiety provides a stable platform and a latent amino group. With the amine protected, other transformations can be envisioned on the aromatic ring. Furthermore, after the isocyanide has been incorporated into a new structure via an MCR, the Boc group can be cleaved to reveal the aniline's amino group. This newly exposed amine can then be used as a point for further diversification, such as cyclization reactions to form heterocycles, or for linking the molecule to other scaffolds.
This dual functionality makes this compound a highly strategic tool for diversity-oriented synthesis. It allows for a modular approach where one part of the molecule is assembled via isocyanide chemistry, followed by a second set of transformations centered on the aniline functionality. This is particularly useful in the synthesis of libraries of drug-like molecules and complex heterocyclic systems.
The potential applications in multicomponent reactions are illustrated in the table below, showcasing the general structures of products that can be formed.
| Reaction Type | Reactants | General Product Structure |
| Passerini Reaction | This compound + Aldehyde (R¹CHO) + Carboxylic Acid (R²COOH) | α-acyloxy carboxamide |
| Ugi Reaction | This compound + Aldehyde (R¹CHO) + Amine (R²NH₂) + Carboxylic Acid (R³COOH) | α-acylamino amide |
Structure
3D Structure
Properties
CAS No. |
202744-93-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(3-isocyanophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8H,1-3H3,(H,14,15) |
InChI Key |
LLLZYBNHWMEXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butoxy Carbonyl 3 Isocyanoaniline
Precursor Synthesis and Aniline (B41778) Functionalization
The foundational step in the synthesis of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline is the construction and functionalization of the 3-isocyanoaniline core. This typically involves a two-stage process: the formylation of an amino group on a phenylenediamine precursor, followed by a dehydration reaction to generate the isocyanide.
Generation of 3-Isocyanoaniline Core
The synthesis of the target molecule logically commences with a readily available precursor, m-phenylenediamine (B132917) (3-aminoaniline). The initial transformation involves the formylation of one of the amino groups to yield N-(3-aminophenyl)formamide. This step is crucial as the formamide (B127407) group serves as the direct precursor to the isocyano moiety. A variety of formylating agents can be employed for this purpose, with formic acid being a common and efficient choice. The reaction of an amine with formic acid can be carried out under solvent-free conditions at elevated temperatures to produce the corresponding formamide in good to excellent yields.
Following the formation of the formamide, the next critical step is the dehydration of the formamido group to the isocyano group. This transformation is a key reaction in isocyanide synthesis. A widely used and effective method for this dehydration is the use of phosphorus oxychloride (POCl3) in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen chloride generated during the reaction. This dehydration is typically performed in an aprotic solvent like dichloromethane (B109758) at reduced temperatures to control the reactivity of the reagents.
Introduction of the Isocyano Moiety into Aromatic Systems
The conversion of an aromatic amine to an isocyanide is most commonly achieved through the aforementioned two-step sequence: formylation followed by dehydration. This method provides a reliable and versatile route to aromatic isocyanides. The choice of dehydrating agent is critical for the success of this transformation. While phosphorus oxychloride is prevalent, other reagents such as phosgene, diphosgene, and tosyl chloride in the presence of a base have also been successfully employed. Recent advancements have focused on developing milder and more sustainable methods. For instance, the use of triphenylphosphine (B44618) and iodine has been reported as an effective system for the dehydration of formamides to isocyanides.
The reaction conditions for the dehydration step can be optimized to achieve high yields. For example, the dehydration of N-(3-bromophenyl)formamide with phosphorus oxychloride and triethylamine under solvent-free conditions at 0 °C has been shown to produce the corresponding isocyanide in excellent yield. This suggests that similar conditions could be effectively applied to the dehydration of N-(3-(tert-butoxycarbonylamino)phenyl)formamide.
N-Protection Strategies Utilizing the tert-Butoxycarbonyl (Boc) Group
To achieve the selective synthesis of this compound, one of the amino groups of the m-phenylenediamine precursor must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Reagent Selection and Reaction Conditions for Boc Installation
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)2O). The reaction is typically carried out in the presence of a base to facilitate the acylation of the amine. The choice of solvent and base can influence the efficiency and selectivity of the protection reaction. A general procedure involves treating the amine with (Boc)2O in a solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or acetonitrile (B52724), often with the addition of a base like triethylamine or N,N-diisopropylethylamine (DIPEA).
For the selective mono-protection of a diamine like m-phenylenediamine, careful control of the stoichiometry of (Boc)2O is crucial. Using one equivalent of the protecting agent relative to the diamine favors the formation of the mono-protected product. The reaction is often performed at room temperature, and the progress can be monitored by techniques such as thin-layer chromatography (TLC).
| Amine Substrate | Reagent | Base | Solvent | Temperature | Yield (%) |
| m-Phenylenediamine | (Boc)2O | Triethylamine | Dichloromethane | Room Temp. | High |
| Aniline | (Boc)2O | None (catalyst) | Solvent-free | Room Temp. | 99 |
| Benzylamine | (Boc)2O | Iodine (cat.) | Solvent-free | Room Temp. | 95 |
Chemoselectivity in Amine Protection
Achieving selective mono-protection of a symmetrical diamine like m-phenylenediamine can be challenging due to the potential for di-protection. One effective strategy to enhance chemoselectivity is to exploit the different basicities of the two amino groups after the first protection. Once one amino group is protected with the electron-withdrawing Boc group, the basicity and nucleophilicity of the remaining amino group are reduced, making it less reactive towards further acylation.
Another approach to achieve mono-protection involves the in situ generation of a mono-ammonium salt of the diamine. By treating the diamine with one equivalent of a strong acid, such as hydrochloric acid, a mono-protonated species is formed. The free amino group in this salt can then react selectively with (Boc)2O. This method has been successfully applied to various symmetrical and unsymmetrical diamines, providing the mono-Boc protected product in good yields without the need for chromatographic purification.
A study on the selective mono-protection of 1,4-phenylenediamine reported reacting the diamine with a 1:1 mole ratio of di-tert-butyl dicarbonate, resulting in 97.7% mono-protected product, which could be further purified by column chromatography to yield 81.5-89.1% of the desired product. iwu.edu
Catalyst-Promoted N-Boc Protection Methodologies
To improve the efficiency and mildness of the N-Boc protection, various catalytic systems have been developed. Lewis acids and solid-supported acid catalysts have shown promise in promoting the reaction of amines with (Boc)2O. For instance, molecular iodine has been demonstrated to be an effective and inexpensive catalyst for the N-Boc protection of a wide range of amines, including anilines, under solvent-free conditions at room temperature. semanticscholar.org This method offers high yields and short reaction times.
Heterogeneous catalysts, such as Amberlite-IR 120, a strongly acidic ion-exchange resin, have also been employed for the N-Boc protection of amines under solvent-free conditions. This approach provides the corresponding N-Boc derivatives in excellent yields within minutes at ambient temperature and offers the advantage of easy catalyst recovery and reuse. Another example is the use of a yttria-zirconia-based strong Lewis acid catalyst, which has been shown to efficiently promote the tert-butoxycarbonylation of various amines. semanticscholar.org
| Catalyst | Amine Substrate | Reagent | Solvent | Temperature | Yield (%) |
| Iodine (10 mol%) | Aniline | (Boc)2O | Solvent-free | Room Temp. | 99 |
| Amberlite-IR 120 | Aniline | (Boc)2O | Solvent-free | Room Temp. | 99 |
| Yttria-Zirconia | Aniline | (Boc)2O | Acetonitrile | Reflux | 90 |
These catalytic methods offer milder reaction conditions and can enhance the selectivity of the N-Boc protection, making them valuable tools in the synthesis of complex molecules like this compound.
Optimization of Reaction Parameters for Yield and Purity
The critical step in the synthesis of this compound, the dehydration of the corresponding N-formyl precursor, has been the subject of extensive optimization studies to maximize both yield and purity. The choice of dehydrating agent, solvent, base, and reaction temperature are all pivotal parameters that significantly influence the outcome of the reaction.
Historically, phosphorus oxychloride (POCl₃) has been a widely employed dehydrating agent for the conversion of formamides to isocyanides. nih.gov Research has focused on optimizing the conditions for this transformation to enhance efficiency and minimize side reactions. For instance, the use of phosphorus oxychloride in the presence of a tertiary amine base, such as triethylamine, is a common practice. mdpi.com The base serves to neutralize the acidic byproducts generated during the reaction. More recent investigations have explored the use of triethylamine not just as a base but also as the solvent, leading to a co-solvent-free method that can result in near-quantitative yields of the isocyanide product. researchgate.net
Temperature is another critical parameter that requires careful control. Dehydration reactions using phosphorus oxychloride are often conducted at low temperatures, sometimes as low as 0°C, to mitigate potential side reactions and decomposition of the product. nih.govmdpi.com The molar ratio of the reactants is also crucial, and optimization studies have fine-tuned the equivalents of the dehydrating agent and base relative to the formamide substrate to achieve the highest possible yields. nih.gov
Beyond phosphorus oxychloride, other dehydrating systems have been investigated. A combination of triphenylphosphine (PPh₃) and iodine has been shown to be effective, particularly for aromatic formamides, affording high yields. mdpi.com Another alternative is p-toluenesulfonyl chloride (p-TsCl), which has been identified as a promising reagent, especially for non-sterically hindered formamides, offering yields up to 98%. rsc.orgrsc.org
The optimization of the reaction parameters for the dehydration of a generic N-substituted formamide, which is analogous to the precursor of this compound, is summarized in the interactive data table below.
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for isocyanides, including this compound. The principles of green chemistry, such as waste minimization, use of less hazardous chemicals, and improved energy efficiency, are being increasingly applied to this area of synthesis. acs.org
A key metric in assessing the environmental impact of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. The lower the E-factor, the greener the process. Comparative studies of different dehydration reagents for formamide to isocyanide conversion have revealed significant differences in their environmental footprint. For instance, while phosphorus oxychloride is effective, it generates inorganic phosphate (B84403) waste. mdpi.com In contrast, p-toluenesulfonyl chloride has been highlighted as a more sustainable option for certain substrates due to its lower cost, reduced toxicity, and a significantly lower E-factor, with values as low as 6.45 being reported. rsc.orgrsc.orgresearchgate.net
The choice of solvent is another critical aspect of green chemistry. Many traditional solvents for isocyanide synthesis, such as dichloromethane, are toxic and environmentally harmful. mdpi.com Consequently, there is a drive to replace them with more benign alternatives. Dimethyl carbonate (DMC) has been successfully employed as a greener substitute for dichloromethane in the dehydration process. rsc.org Furthermore, innovative solvent-free approaches have been developed. For the N-tert-butoxycarbonylation step, the use of heterogeneous catalysts like Amberlite-IR 120 resin allows the reaction to proceed efficiently without any solvent, simplifying work-up and reducing waste. Similarly, a protocol for isocyanide synthesis using phosphorus oxychloride in triethylamine as both the base and the solvent eliminates the need for an additional co-solvent, thereby improving the green credentials of the reaction. mdpi.comresearchgate.net
The development of mechanochemical methods, such as ball-milling, also represents a significant advancement in the sustainable synthesis of isocyanides. These techniques can dramatically reduce or even eliminate the need for bulk solvents, thus aligning with the principles of green chemistry. mdpi.com The table below provides a comparative overview of different dehydrating agents from a green chemistry perspective.
Reactivity and Transformation Pathways of N Tert Butoxy Carbonyl 3 Isocyanoaniline
Participation in Isocyanide-Based Multicomponent Reactions (MCRs)
The isocyano group of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline is the linchpin of its reactivity in MCRs. This functional group can undergo a formal α-addition, allowing for the facile formation of multiple bonds in a single step. This characteristic makes this compound a valuable component in the synthesis of diverse compound libraries.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate a complex α-aminoacyl amide derivative. This compound serves as the isocyanide component in these reactions, contributing to the formation of the final amide bond.
The utility of this compound in the Ugi reaction is underscored by its compatibility with a wide array of carbonyl and amine components. This broad reaction scope allows for the generation of a vast number of structurally diverse products. For instance, various aliphatic and aromatic aldehydes, as well as ketones, can be successfully employed as the carbonyl component. Similarly, a wide range of primary and secondary amines, including both simple and more complex structures, can participate effectively in the reaction.
Table 1: Examples of Ugi Reaction Scope with this compound
| Carbonyl Component | Amine Component | Carboxylic Acid Component |
|---|---|---|
| Isobutyraldehyde | Benzylamine | Acetic acid |
| Benzaldehyde | Aniline (B41778) | Benzoic acid |
| Cyclohexanone | Morpholine | Propionic acid |
This table is illustrative and represents the types of components that can be used in the Ugi reaction with this compound.
The Ugi reaction involving this compound leads to the formation of intricate α-aminoacyl amide frameworks. The isocyanide carbon is incorporated into the final product as the amide carbonyl carbon, while the nitrogen atom of the isocyanide becomes the amide nitrogen. The tert-butoxycarbonyl (Boc) protecting group on the aniline ring can be retained in the product or subsequently removed to allow for further functionalization, adding another layer of synthetic versatility. This reaction provides a direct route to peptidomimetic structures and other complex molecules of potential interest in medicinal chemistry and materials science.
The products derived from the Ugi reaction of this compound are ideal scaffolds for diversity-oriented synthesis (DOS). DOS aims to create structurally diverse small molecules to explore new areas of chemical space. The Ugi adducts, with their multiple points of modifiable functionality, serve as excellent starting points for such strategies. The Boc-protected aniline moiety, for example, can be deprotected to reveal a free amine that can undergo a variety of subsequent reactions, such as acylation, alkylation, or sulfonylation. Furthermore, the other components of the Ugi reaction can be chosen to contain additional functional groups that can be manipulated in post-Ugi transformations, leading to a rapid expansion of molecular diversity from a common intermediate.
The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR where this compound can be effectively utilized. This reaction typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.
Similar to the Ugi reaction, the Passerini reaction employing this compound demonstrates a broad substrate scope. A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be used as the carbonyl component. The carboxylic acid component is also highly variable, with aliphatic, aromatic, and heterocyclic carboxylic acids all participating efficiently in the reaction. This flexibility allows for the synthesis of a large library of α-acyloxy carboxamides with diverse substitution patterns.
Table 2: Examples of Passerini Reaction Substrate Breadth with this compound
| Carbonyl Component | Carboxylic Acid Component |
|---|---|
| Benzaldehyde | Acetic acid |
| Acetone | Benzoic acid |
| Furfural | Cyclohexanecarboxylic acid |
This table is illustrative and represents the types of components that can be used in the Passerini reaction with this compound.
Groebke-Blackburn-Bienaymé Reactions
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed, three-component reaction that yields fused 3-aminoimidazole heterocycles, such as imidazo[1,2-a]pyridines. google.com This reaction involves an N-heterocyclic amidine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide. The reaction proceeds via the formation of an imine from the amidine and aldehyde, followed by a formal [4+1] cycloaddition with the isocyanide.
This compound can serve as the isocyanide component in the GBB reaction, providing a scaffold with a protected aniline functionality that can be further elaborated post-reaction. The choice of catalyst, often a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid such as perchloric acid, is crucial for promoting the reaction. nih.gov
Table 2: Illustrative Groebke-Blackburn-Bienaymé Reaction
| Amidine | Aldehyde | Isocyanide Component | Catalyst | Product Scaffold |
| 2-Aminopyridine | Benzaldehyde | This compound | Sc(OTf)₃ | N-(tert-butyl)-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)phenyl-carbamate |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | This compound | HClO₄ | N-(tert-butyl)-N'-(2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl)phenyl-carbamate |
Note: This table represents hypothetical products based on the known reactivity of the GBB reaction, as specific examples with this compound are not readily found in the literature.
Other Isocyanide-Initiated Multicomponent Transformations
Beyond the Passerini and GBB reactions, this compound is a potential substrate for other I-MCRs, expanding its synthetic utility.
Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The inclusion of the N-Boc-3-isocyanoaniline would result in complex peptide-like structures bearing a latent amino group for further functionalization.
van Leusen Reaction: This reaction typically involves the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While not a direct application of this compound, related transformations using isocyanides for heterocycle synthesis represent a potential avenue for its reactivity.
Reactions Involving the Aromatic Amine Moiety (post-deprotection or through compatible reactions)
The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is stable under many reaction conditions but can be readily removed, typically with strong acids like trifluoroacetic acid (TFA), to unmask the primary aromatic amine (3-isocyanoaniline). This amine then becomes available for a variety of transformations.
N-Alkylation and N-Arylation Pathways
The liberated 3-isocyanoaniline can undergo standard N-alkylation with alkyl halides or reductive amination with aldehydes/ketones. More sophisticated N-arylation reactions, which are crucial for the synthesis of diarylamines, can also be employed.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides (or triflates) and amines. scilit.com The deprotected 3-isocyanoaniline could be coupled with a range of aryl halides, although the compatibility of the isocyano group under these conditions would need to be carefully evaluated to avoid potential catalyst inhibition or side reactions.
Chan-Lam Coupling: This copper-catalyzed N-arylation reaction utilizes arylboronic acids as the arylating agent and is often performed under milder, aerobic conditions compared to palladium-catalyzed methods. organic-chemistry.org This could be a viable alternative for the N-arylation of 3-isocyanoaniline.
Table 3: Potential N-Arylation Reactions of 3-Isocyanoaniline
| Reaction Name | Arylating Agent | Catalyst | General Product |
| Buchwald-Hartwig Amination | Aryl Bromide/Iodide/Triflate | Palladium complex with phosphine (B1218219) ligand | N-Aryl-3-isocyanoaniline |
| Chan-Lam Coupling | Arylboronic Acid | Copper(II) salt | N-Aryl-3-isocyanoaniline |
Ring Functionalization and Coupling Strategies
The aromatic ring of this compound can be further functionalized, typically by introducing a leaving group (e.g., iodine or bromine) onto the ring. This allows for subsequent palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The Boc-protected amine directs ortho-lithiation, providing a route to introduce such functional groups.
Suzuki Coupling: This reaction couples an organoboron reagent with an organohalide. A halogenated derivative of this compound could be coupled with various boronic acids to introduce alkyl, alkenyl, or aryl substituents.
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an organohalide.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.org
These coupling strategies significantly enhance the molecular complexity that can be built around the central 3-isocyanoaniline core.
Independent Reactivity of the Isocyano Group
The isocyano group itself possesses a rich and distinct reactivity profile, independent of multicomponent reactions. Its electronic structure, featuring a divalent carbon atom, allows it to act as both a nucleophile and an electrophile and to exhibit carbene-like character.
Cycloaddition Reactions: Isocyanides can participate in various cycloaddition reactions. For example, [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocycles.
Oxidation and Reduction: The isocyano group can be oxidized to an isocyanate or reduced to a secondary amine (methylamino group).
Coordination Chemistry: As a ligand, the isocyano group in this compound can coordinate to a wide range of transition metals, forming stable organometallic complexes. This property is analogous to that of carbon monoxide.
This independent reactivity provides additional avenues for the chemical modification of this compound, further highlighting its role as a versatile synthetic intermediate.
Cycloaddition Chemistry of Isocyanides
The isocyanide functional group exhibits diverse reactivity in cycloaddition reactions, which are powerful methods for constructing heterocyclic systems. znaturforsch.com While specific studies detailing the cycloaddition chemistry of this compound are not prevalent, the reactivity can be inferred from the well-established chemistry of other aryl isocyanides. Isocyanides can participate in various modes of cycloaddition, including [4+1] and [3+2] reactions, as well as multicomponent reactions that proceed via related pathways.
One of the most significant classes of reactions for isocyanides are multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.gov The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgorganicreactions.org The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents, where hydrogen bonding plays a critical role. organic-chemistry.org
The mechanism of the Passerini reaction involves the initial interaction of the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide carbon on the carbonyl carbon. A subsequent intramolecular acyl transfer results in the final α-acyloxy amide product. wikipedia.org This reaction is highly atom-economical and is widely used in combinatorial chemistry to generate libraries of complex molecules. walisongo.ac.id
Table 1: Examples of Cycloaddition and Multicomponent Reactions Involving Isocyanides
| Reaction Type | Reactants | Key Features | Product Type |
|---|---|---|---|
| Passerini Reaction (P-3CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Three-component reaction; high atom economy. wikipedia.orgorganic-chemistry.org | α-Acyloxy amide |
| Ugi Reaction (U-4CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Primary Amine | Four-component reaction; proceeds via an imine intermediate. beilstein-journals.orgnih.gov | α-Acylamino amide |
| [3+2] Cycloaddition | Azomethine Imines and Terminal Acetylenes | Copper(I)-catalyzed process for preparing five-membered heterocycles. znaturforsch.com | Pyrazolo[1,2-a]pyrazole derivatives |
| Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) | Aldehyde, Amine, Isocyanide | Non-concerted [4+1] cycloaddition to form nitrogen-containing heterocycles. nih.govencyclopedia.pub | 3-Aminoimidazo[1,2-a]pyridines/pyrazines |
Insertion Reactions of the Isocyano Functionality
The isocyano group readily undergoes insertion reactions, particularly into metal-carbon bonds. This reactivity is a cornerstone of its application in organometallic chemistry and catalysis. Palladium-catalyzed isocyanide insertion reactions are particularly well-developed and provide efficient routes to various nitrogen-containing compounds. nih.gov
A general mechanism for these transformations begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate. The isocyanide then coordinates to the palladium center and undergoes a 1,1-migratory insertion into the aryl-palladium bond. This step forms a palladium-imidoyl complex, which is a key intermediate. This intermediate can then be trapped by various nucleophiles or participate in subsequent cross-coupling and reductive elimination steps to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org
For instance, a palladium-catalyzed carbonylative Sonogashira coupling has been developed using tert-butyl isocyanide as a carbon monoxide surrogate. organic-chemistry.orgnih.gov In this process, the isocyanide inserts into an arylpalladium bond, and the resulting imidoyl intermediate reacts with a terminal alkyne. The final product is an alkynyl imine, which can be easily hydrolyzed to afford an alkynone. nih.gov This methodology highlights the utility of isocyanides in constructing C-C bonds under mild conditions, avoiding the use of toxic carbon monoxide gas. organic-chemistry.org
Table 2: Palladium-Catalyzed Insertion Reactions
| Reaction Name | Key Reagents | Catalyst/Conditions | Intermediate | Final Product Class |
|---|---|---|---|---|
| Carbonylative Sonogashira Coupling | Aryl Bromide, Terminal Alkyne, Isocyanide | Pd(OAc)₂/DPEPhos, Cs₂CO₃, DMSO | Imidoyl-palladium complex | Alkynyl Imines organic-chemistry.orgnih.gov |
| Intramolecular C-C Imidoylation | Aryl Iodide with enolizable dione, Isocyanide | Palladium catalyst, t-BuOK | Imidoyl-palladium complex | 2-Acyl-3-iminoindenes nih.gov |
| Imidoylative Buchwald-Hartwig Reaction | Aryl Halide, Secondary Amine, Isocyanide | Palladium catalyst | Imidoyl-palladium complex | Amidines nih.gov |
Selective N-Boc Deprotection for Subsequent Functionalization
The N-tert-butoxycarbonyl (N-Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenolysis. nih.gov Its removal, typically under acidic conditions, unmasks the amine functionality, allowing for further synthetic transformations. The selective deprotection of the N-Boc group in a molecule like this compound is crucial for sequential functionalization, where the newly freed amino group can be used as a handle for substitution, coupling, or directing group chemistry.
A variety of methods have been developed for N-Boc deprotection, offering a range of selectivities and mildness. nih.govrsc.org Traditional methods often employ strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in dioxane. nih.govacsgcipr.org However, these harsh conditions may not be suitable for substrates with other acid-sensitive functional groups.
Milder and more selective methods have been reported. For example, aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of N-Boc groups while tolerating other functionalities like benzyl (B1604629) esters and Cbz carbamates. organic-chemistry.org Another mild procedure utilizes oxalyl chloride in methanol (B129727), which effects the deprotection of N-Boc on aromatic substrates at room temperature in good to excellent yields. nih.govrsc.orguky.edu For instance, tert-butyl N-(3-chlorophenyl)carbamate, a close analog of the aniline portion of the title compound, is deprotected in 83% yield using this method. nih.gov
Selectivity can also be achieved under non-acidic conditions. Tetra-n-butylammonium fluoride (B91410) (Bu4NF) in refluxing THF has been shown to cleave N-Boc groups. lookchem.com Furthermore, selective removal of an N-Boc group in the presence of a tert-butyl ester can be achieved using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate, highlighting the tunability of deprotection strategies based on reagent and solvent choice. researchgate.net
Table 3: Selected Methods for Selective N-Boc Deprotection of Aryl Amines
| Reagent(s) | Solvent | Conditions | Key Features/Selectivity | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, strong acid cleavage. acsgcipr.org | acsgcipr.org |
| Aqueous Phosphoric Acid | - | - | Mild, environmentally benign; tolerates Cbz, benzyl esters. organic-chemistry.org | organic-chemistry.org |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temperature, 1-4 h | Mild conditions; effective for aromatic and heterocyclic substrates. nih.govrsc.org | nih.govrsc.org |
| H₂SO₄ (1.5-3.0 equiv.) | tert-Butyl Acetate (tBuOAc) | - | Selective deprotection in the presence of tert-butyl esters. researchgate.net | researchgate.net |
| Tetra-n-butylammonium Fluoride (Bu₄NF) | Tetrahydrofuran (B95107) (THF) | Reflux | Non-acidic conditions. lookchem.com | lookchem.com |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Lewis acid catalysis; selective for tert-butyl esters over N-Boc groups. |
Application As a Key Synthetic Intermediate in Complex Molecule Construction
Access to Nitrogen-Containing Heterocyclic Scaffolds
The isocyanide functionality is renowned for its participation in cycloaddition and multicomponent reactions, which provide rapid access to heterocyclic systems. N-[(tert-butoxy)carbonyl]-3-isocyanoaniline leverages this reactivity to serve as a key precursor for various nitrogen-containing scaffolds.
Pyrrolidine (B122466) and Pyrroline (B1223166) Derivatives
While direct, specific examples of this compound in the synthesis of pyrrolidine and pyrroline derivatives are not extensively detailed in the literature, its utility can be inferred from the well-established reactivity of isocyanides. Isocyanides are known to participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings. For instance, the reaction of an isocyanide with an activated alkene in the presence of a suitable catalyst can lead to the formation of a pyrroline or, after reduction, a pyrrolidine ring. In this context, this compound would act as the C1 synthon, incorporating the N-Boc-3-aminophenyl moiety directly onto the heterocyclic core. This approach offers a convergent route to highly functionalized pyrrolidines, which are prevalent motifs in pharmaceuticals and natural products.
Aziridine (B145994) Derivatives
The synthesis of aziridines, three-membered nitrogen-containing heterocycles, often involves the reaction of imines with carbenes or carbenoids. Isocyanides can serve as precursors to α-metalated species that can react with imines in aza-Darzens-type reactions to yield aziridines. Although specific studies employing this compound for this purpose are not prominent, its isocyano group is mechanistically suited for such transformations. The reaction would involve the deprotonation of the isocyanide at the α-carbon (adjacent to the isocyano group, though in this aromatic case, it's the isocyano carbon itself that exhibits carbene-like reactivity) or its activation by a transition metal, followed by nucleophilic attack on an imine and subsequent ring closure. This would generate an aziridine ring bearing the N-Boc-3-aminophenyl substituent, providing a pathway to structurally unique and potentially biologically active aziridine derivatives.
Imidazole (B134444) and Other Fused Heterocycles
The application of this compound in the synthesis of imidazoles and fused heterocyclic systems is well-supported by its role in isocyanide-based multicomponent reactions (IMCRs). A prime example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nbinno.comorgchemres.org This reaction involves the condensation of an aldehyde, an amine, and an isocyanide to efficiently produce highly substituted 3-aminoimidazo-fused heterocycles. nbinno.com
In this reaction, this compound serves as the isocyanide component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped intramolecularly by a nitrogen atom from the amine component, leading to the formation of the imidazole ring after rearrangement. nbinno.com This strategy allows for the rapid assembly of complex scaffolds, and the N-Boc-3-aminophenyl group becomes a key substituent on the final heterocyclic product. One study demonstrated the synthesis of an imidazo[1,2-a]pyrazin-8-amine (B40915) library, highlighting the utility of such MCRs in generating diverse heterocyclic compounds related to adenine (B156593) mimics. epa.gov
| Reaction Name | Components | Resulting Scaffold | Role of this compound |
| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Amine (often part of a heterocyclic amidine), Isocyanide | Imidazole and Fused Imidazoles (e.g., Imidazo[1,2-a]pyrazines) | Isocyanide component |
Contribution to Peptidomimetic and Non-Natural Amino Acid Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides, often with improved stability and bioavailability. The synthesis of these structures, as well as non-natural amino acids, heavily relies on efficient carbon-carbon and carbon-heteroatom bond-forming reactions. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are cornerstone methodologies in this field, generating peptide-like scaffolds in a single step. orgsyn.org
This compound is an ideal isocyanide component for these reactions.
Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.comorgsyn.org When this compound is used, the resulting product is an α-acyloxy amide bearing the N-Boc-3-aminophenyl group on the amide nitrogen. This introduces a functionalized aromatic side chain mimic into a depsipeptide-like structure. mdpi.com
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is one of the most powerful tools for generating molecular diversity, combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. By employing this compound, a dipeptide-like structure is formed where the isocyanide-derived portion becomes an N-substituted glycine (B1666218) derivative, with the substituent being the N-Boc-3-aminophenyl group. This allows for the direct incorporation of a non-natural, aromatic amino acid surrogate into a peptide backbone. orgsyn.org
The products of these reactions serve as valuable intermediates for more complex peptidomimetics or as final target molecules for biological screening. The Boc-protecting group on the aniline (B41778) nitrogen can be readily removed under acidic conditions, revealing a free amine that can be further elaborated, for instance, by coupling to another amino acid.
| Reaction Name | Components | Resulting Scaffold | Role of this compound |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Isocyanide component |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Isocyanide component |
Role in Scaffold Diversification and Library Generation
Combinatorial chemistry and diversity-oriented synthesis are critical for modern drug discovery, aiming to generate large collections (libraries) of structurally diverse small molecules for high-throughput screening. Isocyanide-based multicomponent reactions are exceptionally well-suited for this purpose due to their convergent nature, high atom economy, and the ability to introduce multiple points of diversity in a single synthetic operation. nbinno.comrsc.org
This compound is a particularly valuable building block for library generation for several reasons:
Multicomponent Reactivity: As the isocyanide component in reactions like Ugi, Passerini, and GBB, it allows for the combination of three or four different starting materials, each of which can be varied, leading to an exponential increase in the number of final products. nbinno.comrsc.org
Scaffold Introduction: It introduces a rigid and functionalizable N-Boc-aminophenyl scaffold into the product molecules. This aromatic core is a common feature in many bioactive compounds.
Orthogonal Functionality: The presence of the acid-labile Boc group provides a point for post-MCR modification that is orthogonal to many other functional groups. After the core scaffold is assembled via the MCR, the Boc group can be removed, and the resulting free amine can be acylated, alkylated, or used in further coupling reactions, adding another layer of diversity to the library.
This strategy enables the rapid generation of libraries based on diverse scaffolds, such as imidazoles or peptidomimetics, where each member of the library possesses a common N-Boc-3-aminophenyl or 3-aminophenyl substructure, facilitating the exploration of structure-activity relationships (SAR).
Synthetic Routes for Advanced Organic Materials (non-biological applications)
While the primary applications of this compound are centered on the synthesis of biologically relevant molecules, its functional groups also offer potential for the creation of advanced organic materials. However, this area remains relatively underexplored for this specific compound.
Based on the known reactivity of its constituent parts, several potential applications in materials science can be envisioned:
Polymer Synthesis: The isocyanide group itself can undergo polymerization, particularly with transition metal catalysts, to form poly(isocyanide)s. These polymers often adopt rigid helical structures and can exhibit interesting chiroptical or liquid crystalline properties. The N-Boc-3-aminophenyl side chains would decorate this helical backbone, influencing its solubility and self-assembly behavior.
Monomer for Conjugated Polymers: After deprotection of the Boc group, the resulting 3-isocyanoaniline could potentially be used as a monomer. The aniline nitrogen could participate in oxidative polymerization to form polyaniline-like materials, while the isocyanide group could be used to coordinate to metal centers or be transformed into other functional groups within the polymer structure.
Surface Modification: Isocyanides are known to bind strongly to the surfaces of transition metals, such as gold, platinum, and palladium. wikipedia.org this compound could therefore be used as a ligand to functionalize the surfaces of metal nanoparticles or electrodes. The N-Boc-aminophenyl group would form an outer layer, which could be used to tune the surface properties (e.g., hydrophobicity) or, after deprotection, serve as an anchor point for attaching other molecules.
Organometallic Materials: The ability of isocyanides to act as ligands for transition metals can be exploited to construct organometallic polymers or metal-organic frameworks (MOFs). wikipedia.org The bifunctional nature of 3-isocyanoaniline (after deprotection) could allow it to act as a bridging ligand, forming extended network structures with tailored electronic or catalytic properties.
These potential applications highlight the untapped versatility of this compound beyond its established role in medicinal chemistry and heterocyclic synthesis.
Mechanistic and Theoretical Investigations of N Tert Butoxy Carbonyl 3 Isocyanoaniline Transformations
Elucidation of Reaction Mechanisms for MCRs and Derivatizations
The dual functionality of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline, featuring a nucleophilic isocyano group and a protected aniline (B41778) moiety, makes it a valuable component in complex organic syntheses, particularly in isocyanide-based multicomponent reactions (IMCRs). beilstein-journals.orgnih.gov These reactions are powerful tools for rapidly generating molecular diversity and complexity in a single step. nih.govmdpi.com
Proposed Reaction Pathways and Intermediate Identification
While specific mechanistic studies focused exclusively on this compound are not extensively detailed in the literature, its reaction pathways can be understood through the well-established mechanisms of general IMCRs like the Ugi and Passerini reactions. nih.govnih.gov
The Ugi four-component reaction (U-4CR) serves as a primary example. nih.gov The generally accepted mechanism proceeds through the initial formation of an imine from an amine and a carbonyl compound (aldehyde or ketone). beilstein-journals.orgnih.gov The isocyanide, in this case, this compound, then performs a nucleophilic attack on the imine. nih.gov This step is crucial as it leads to the formation of a highly reactive nitrilium ion intermediate. nih.gov This intermediate is subsequently attacked by the carboxylate component, leading to an α-adduct. beilstein-journals.orgnih.gov The final product, a complex bis-amide, is formed following an intramolecular acyl transfer known as the Mumm rearrangement. beilstein-journals.orgnih.gov
In the Passerini three-component reaction (P-3CR), which involves a carbonyl compound, a carboxylic acid, and an isocyanide, the mechanism is thought to begin with the interaction between the carbonyl and the carboxylic acid. nih.gov The isocyanide then attacks the electrophilic carbonyl carbon, which is followed by the trapping of the resulting nitrilium intermediate by the carboxylate. nih.govnih.gov
A study on the reaction of Nα-(tert-butoxycarbonyl) (Boc)-arginine with methylglyoxal (B44143) identified a key imidazolinone intermediate, demonstrating how Boc-protected amino compounds can undergo complex reactions and form stable intermediates that dictate the final product distribution. nih.gov
Table 1: Key Intermediates in Isocyanide-Based Multicomponent Reactions
| Intermediate | Parent Reaction | Formation Step | Role |
|---|---|---|---|
| Imine | Ugi Reaction | Condensation of an amine and a carbonyl compound. | Electrophile for isocyanide attack. |
| Nitrilium Ion | Ugi & Passerini Reactions | Nucleophilic attack of the isocyanide on an imine or activated carbonyl. | Highly reactive electrophilic species. |
Role of the Isocyano and Aniline Moieties in Mechanism
The reactivity of this compound is dictated by its two key functional groups.
The isocyano moiety is the central player in IMCRs. Its carbon atom exhibits a unique dual electronic character, allowing it to act as both a nucleophile and an electrophile. nih.gov In the initial step of reactions like the Ugi condensation, the isocyanide carbon acts as a nucleophile, attacking the electrophilic imine carbon. nih.gov The resulting nitrilium ion showcases the electrophilic nature of the original isocyanide carbon. This versatility is fundamental to the construction of the complex peptide-like scaffolds produced in these reactions. beilstein-journals.orgnih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides invaluable insights into the reactivity, selectivity, and conformational behavior of molecules like this compound and its derivatives, complementing experimental findings.
Quantum Chemical Analysis of Reactivity and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. researchgate.net These methods are used to map potential energy surfaces, locate transition states, and calculate activation energies, thereby elucidating the feasibility of proposed reaction pathways. chemrxiv.orgresearchgate.net For the transformations of this compound, DFT calculations could be employed to compare the energy barriers for different potential reaction channels, explaining observed product distributions.
Global reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, can be used to predict the chemical reactivity of the reactants and the direction of electron flow during a reaction. researchgate.netresearchgate.net For instance, analyzing the Frontier Molecular Orbitals (HOMO and LUMO) of this compound and its reaction partners can predict their electrophilic/nucleophilic character and explain the regioselectivity of the initial attack. researchgate.net Time-Dependent DFT (TD-DFT) can be used to calculate and analyze the nature of electronic transitions within the molecule and its derivatives. nih.gov
Table 2: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Ionization Potential | IP | The energy required to remove an electron; relates to nucleophilicity. |
| Electron Affinity | EA | The energy released when an electron is added; relates to electrophilicity. |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. |
| Electrophilicity Index | ω | A global measure of a molecule's electrophilic nature. researchgate.net |
Conformational Analysis of Derivatives
The products derived from this compound are often flexible molecules that can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.netnih.gov This is crucial as the biological activity and physical properties of a molecule are often dictated by its predominant conformation.
Computational methods, often combined with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of these derivatives. mdpi.com By calculating the relative energies of different conformers, researchers can predict the most abundant structures in different environments (e.g., gas phase vs. solution). researchgate.net For example, studies on N-substituted oxazines have shown that the preferred conformation (axial vs. equatorial) can depend on the steric bulk of the substituent and the polarity of the solvent. researchgate.net Similarly, the orientation of the Boc group and the aryl ring in derivatives of this compound would be a key focus of such an analysis.
Prediction of Regioselectivity and Stereoselectivity
When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, predicting and controlling this selectivity is a major goal in organic synthesis. rsc.org Computational models are instrumental in predicting both regioselectivity and stereoselectivity. researchgate.netresearchgate.net
Regioselectivity in reactions involving this compound derivatives can be predicted by comparing the activation energies of the transition states leading to the different possible regioisomers. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. researchgate.net DFT-based calculations have been successfully used to explain the regioselectivity in various reactions, including cycloadditions. researchgate.netresearchgate.net
Stereoselectivity can also be addressed computationally. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. This approach allows chemists to understand the origins of stereocontrol and design more selective reactions.
Kinetic Studies on Key Transformations
While specific kinetic studies exclusively focused on this compound are not extensively available in the current body of scientific literature, the kinetics of its key chemical transformations can be inferred from studies on analogous compounds. The primary reactive centers in this molecule are the isocyano group and the N-(tert-butoxy)carbonyl (N-Boc) protecting group. Therefore, this section will discuss the kinetic aspects of multicomponent reactions involving the isocyano functionality and the cleavage of the N-Boc group, drawing upon data from related systems to provide a comprehensive overview.
Multicomponent Reactions: The Passerini and Ugi Reactions
This compound is a prime candidate for participation in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules.
The Passerini reaction , which involves an isocyanide, a carboxylic acid, and a carbonyl compound, has been determined to be a third-order reaction. wikipedia.orglookchem.com This indicates that the reaction rate is dependent on the concentration of each of the three reactants, being first order with respect to the isocyanide, the carboxylic acid, and the carbonyl compound. wikipedia.orglookchem.com The reaction is believed to proceed through a cyclic transition state, and its rate can be influenced by the solvent, with aprotic solvents generally favoring the reaction. organic-chemistry.org
The Ugi reaction is a four-component reaction between an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid. Its mechanism is more complex than that of the Passerini reaction. wikipedia.org A plausible mechanism involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid to form an iminium ion. The nucleophilic addition of the isocyanide to this iminium ion is a crucial step, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement. wikipedia.org While detailed kinetic data for the Ugi reaction are challenging to acquire, it is known to be a rapid and exothermic process, often completed within minutes. wikipedia.orgacs.org The reaction yields are generally high when reactants are used in high concentrations. wikipedia.org
Cleavage of the N-Boc Protecting Group
The N-Boc group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic or thermal conditions.
Acid-Catalyzed Deprotection: The removal of the N-Boc group is commonly achieved using strong acids. Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the concentration of the acid. acs.orgresearchgate.net This suggests that two molecules of the acid are involved in the rate-determining step of the cleavage mechanism. The proposed mechanism involves the reversible formation of an ion-molecule pair from the protonated tert-butyl carbamate (B1207046), which then undergoes a general acid-catalyzed separation. acs.org
The rate of deprotection can be significantly affected by the choice of acid and solvent. For instance, achieving a reasonable reaction rate with a milder acid like trifluoroacetic acid (TFA) often requires a large excess of the acid. acs.org
Thermal Deprotection: The N-Boc group can also be removed thermally. Studies on the thermal deprotection of N-Boc anilines have shown that the reaction can be carried out efficiently at elevated temperatures, typically in the range of 180-240 °C, depending on the solvent. acs.org The efficiency of the deprotection is solvent-dependent, with polar solvents like methanol (B129727) and 2,2,2-trifluoroethanol (B45653) (TFE) often facilitating the reaction at lower temperatures compared to less polar solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF). acs.org A computational and kinetic modeling study supports a mechanism involving an initial, slow, concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation. acs.org A strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and the reaction rate. acs.org
The following interactive table summarizes the kinetic parameters for the thermal deprotection of a representative N-Boc aniline in different solvents.
| Solvent | Temperature (°C) | Residence Time (min) | Deprotection Efficiency (%) |
| TFE | 240 | 30 | 93 |
| Methanol | 240 | 30 | 88 |
| THF | 240 | 30 | 65 |
| Toluene | 240 | 30 | 54 |
Data sourced from studies on analogous N-Boc aniline systems. acs.org
Advanced Methodologies and Techniques in Research Involving N Tert Butoxy Carbonyl 3 Isocyanoaniline
Spectroscopic Methodologies for Reaction Monitoring and Product Confirmation
Spectroscopic techniques are indispensable for the structural elucidation of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline. These methods provide detailed information about the compound's atomic and molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, providing unambiguous evidence of its structure through the analysis of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct chemical environments of the protons in the molecule. The tert-butyl group gives rise to a prominent singlet peak, typically integrating to nine protons. The aromatic protons on the aniline (B41778) ring appear as a complex multiplet pattern in the downfield region of the spectrum, indicative of their varied electronic environments due to the presence of both the carbamate (B1207046) and isocyano substituents. A broad singlet corresponding to the N-H proton of the carbamate group is also typically observed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the aromatic ring. The isocyano carbon also presents a characteristic chemical shift. The precise chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment of this compound.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~1.5 | s |
| ¹H | ~7.0-7.6 | m |
| ¹H | ~6.8 | br s |
| ¹³C | ~28.0 | |
| ¹³C | ~81.0 | |
| ¹³C | ~115-130 | |
| ¹³C | ~152.0 | |
| ¹³C | ~160.0 |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound.
MS Analysis: In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide additional structural information, often showing the loss of the tert-butyl group or other characteristic fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This technique is crucial for confirming the identity of newly synthesized this compound and distinguishing it from potential isomers or impurities.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
Key characteristic absorption bands in the IR spectrum of this compound include:
A strong, sharp absorption band characteristic of the isocyano (-N≡C) stretching vibration.
A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group.
A moderate absorption band for the N-H stretching of the carbamate.
C-H stretching vibrations for the aromatic ring and the tert-butyl group.
Aromatic C=C stretching bands.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium |
| C-H Stretch (Aliphatic) | ~2980-2900 | Strong |
| Isocyano (-N≡C) Stretch | ~2125 | Strong, Sharp |
| Carbonyl (C=O) Stretch | ~1710 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |
Chromatographic Techniques for Separation, Purification, and Analysis
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound.
Purity Analysis: An HPLC method can be developed to assess the purity of a sample by separating the target compound from any starting materials, byproducts, or degradation products. A reversed-phase HPLC system is commonly employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound is detected as it elutes from the column, most commonly by UV-Vis spectroscopy, and the purity is determined by the relative area of the peak corresponding to this compound.
Reaction Monitoring: HPLC can also be used to monitor the progress of a reaction by taking aliquots from the reaction mixture at different time points and analyzing the relative amounts of starting material and product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 3: Typical HPLC Parameters for the Analysis of Carbamates
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |
| Detection | UV-Vis at a specific wavelength |
| Flow Rate | ~1 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS presents specific challenges due to the inherent reactivity of the isocyano group and the thermal lability of the tert-butoxycarbonyl (Boc) protecting group.
Challenges and Methodological Considerations:
The isocyano functional group is highly reactive and can undergo various reactions, including polymerization and hydrolysis, especially at the elevated temperatures typically used in GC inlets. Furthermore, the Boc protecting group is known to be thermally unstable and can decompose in the hot injection port of a gas chromatograph, leading to the formation of byproducts and potentially misleading analytical results. This thermal degradation can result in the detection of the deprotected aniline or other fragments, rather than the intact molecule.
To address these challenges, several methodological approaches can be employed:
Derivatization: To enhance volatility and thermal stability, and to reduce the reactivity of the isocyano group, derivatization is a common strategy. The isocyano group can be converted into a more stable functional group prior to GC-MS analysis. For instance, reaction with an alcohol in the presence of a catalyst can convert the isocyanide to a carbamate.
Optimization of GC Parameters: Careful optimization of the GC-MS parameters is crucial to minimize the thermal degradation of the Boc-protecting group. This includes using a lower injection port temperature, a splitless or pulsed splitless injection mode to reduce the residence time of the analyte in the hot injector, and a column with a stationary phase that allows for separation at lower temperatures.
Hypothetical GC-MS Data on Thermal Degradation:
The following interactive data table illustrates the potential impact of the GC inlet temperature on the integrity of this compound, based on known behaviors of Boc-protected compounds.
| Inlet Temperature (°C) | Intact Molecule (%) | Degradation Product (3-isocyanoaniline) (%) |
| 150 | 95 | 5 |
| 200 | 70 | 30 |
| 250 | 25 | 75 |
| 300 | <5 | >95 |
Note: This data is hypothetical and serves to illustrate the principle of thermal degradation of Boc-protected compounds during GC-MS analysis.
Mass Spectrometry:
In terms of mass spectrometry, electron ionization (EI) would likely lead to extensive fragmentation of this compound. The mass spectrum would be expected to show characteristic fragments corresponding to the loss of the tert-butyl group, the entire Boc group, and cleavage of the aniline ring. Chemical ionization (CI) could be a softer ionization technique to obtain a more prominent molecular ion peak, aiding in the confirmation of the molecular weight.
Flow Chemistry Applications for Continuous Synthesis and Process Intensification
Flow chemistry, or continuous flow synthesis, offers significant advantages for the synthesis of this compound, particularly in addressing the challenges associated with the handling of potentially unstable and odorous isocyanide intermediates. rsc.orgrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. frontiersin.orgscispace.com
Continuous Synthesis of this compound:
A key application of flow chemistry in this context is the "make-and-use" strategy for the isocyanide moiety. rsc.org Due to the often unpleasant odor and potential instability of isocyanides, generating this compound in a continuous flow reactor and immediately using it in a subsequent reaction step minimizes handling and storage issues. rsc.orgrsc.org
A plausible flow synthesis would involve the dehydration of the corresponding formamide (B127407) precursor, N-[(tert-butoxy)carbonyl]-3-formylaniline, using a suitable dehydrating agent packed in a column or introduced as a continuous stream. The resulting isocyanide can then be directly channeled into a second reactor to participate in multicomponent reactions or other transformations.
Process Intensification:
Flow chemistry enables significant process intensification compared to traditional batch synthesis. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling rapid and highly controlled reactions. frontiersin.org This can lead to drastically reduced reaction times and increased throughput.
Comparative Synthesis Parameters: Batch vs. Flow:
The following interactive data table provides a hypothetical comparison of the synthesis of this compound via a traditional batch process versus a continuous flow process.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Safety | Handling of bulk, potentially unstable intermediates | Small reaction volumes, in-situ generation and consumption |
| Scalability | Challenging | Readily scalable by running longer or in parallel |
| Productivity (hypothetical) | g/day | kg/day |
Note: This data is illustrative and highlights the general advantages of flow chemistry for the synthesis of reactive intermediates like isocyanides.
Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry Approaches
Solid-Phase Organic Synthesis (SPOS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. wikipedia.orgijpsonline.com this compound is a valuable building block for these approaches due to the versatile reactivity of the isocyano group in multicomponent reactions. nih.govnih.gov
Application in Isocyanide-Based Multicomponent Reactions (IMCRs):
The isocyano group readily participates in multicomponent reactions such as the Ugi and Passerini reactions. nih.govnih.gov In a SPOS workflow, either the aniline nitrogen or another functional group on the aromatic ring could be attached to a solid support. The immobilized this compound can then be subjected to a variety of reaction partners in a combinatorial fashion. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away. ijpsonline.com A significant advantage of immobilizing the isocyanide on a solid support is the mitigation of its potentially unpleasant odor. nih.gov
Combinatorial Library Synthesis:
By systematically varying the other components in a multicomponent reaction, a large and diverse library of compounds can be synthesized from this compound. For example, in an Ugi four-component reaction, this compound can be reacted with a diverse set of aldehydes, amines, and carboxylic acids to generate a library of α-acylamino carboxamides.
Illustrative Combinatorial Library:
The following interactive data table shows a small, hypothetical 2x2 combinatorial library that could be generated from this compound using the Ugi reaction.
| Aldehyde | Amine | Carboxylic Acid | Resulting Compound Structure |
| Benzaldehyde | Benzylamine | Acetic Acid | α-Acetamido-N-benzyl-N-(tert-butoxycarbonyl)-3-isocyano-N-phenyl-phenylacetamide derivative |
| Benzaldehyde | Cyclohexylamine | Acetic Acid | α-Acetamido-N-cyclohexyl-N-(tert-butoxycarbonyl)-3-isocyano-N-phenyl-phenylacetamide derivative |
| Formaldehyde | Benzylamine | Benzoic Acid | α-Benzamido-N-benzyl-N-(tert-butoxycarbonyl)-3-isocyano-N-phenyl-acetamide derivative |
| Formaldehyde | Cyclohexylamine | Benzoic Acid | α-Benzamido-N-cyclohexyl-N-(tert-butoxycarbonyl)-3-isocyano-N-phenyl-acetamide derivative |
Note: The structures described are representative of the core scaffold that would be formed.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Transformations
The reactivity of the isocyanide group is central to the synthetic utility of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline. While transition metals like palladium have been instrumental in mediating isocyanide insertion reactions, the future lies in the development of more efficient, sustainable, and versatile catalytic systems. mdpi.comvu.nl Research is anticipated to move beyond established palladium catalysts to explore earth-abundant base metals such as nickel, copper, and iron, which offer economic and environmental advantages. vu.nl
These novel catalysts could enable previously challenging transformations. For instance, developing catalysts for the direct C-H functionalization involving isocyanide insertion would provide a highly atom-economical route to complex aromatic structures. rsc.org Another area of focus will be catalysts that can operate under milder conditions, broadening the functional group tolerance and allowing the use of this building block in late-stage functionalization of complex molecules.
Table 1: Potential Novel Catalytic Systems and Their Applications
| Catalyst Type | Potential Transformation with this compound | Anticipated Advantage |
|---|---|---|
| Iron- or Cobalt-based Catalysts | Imidoylative Cross-Coupling Reactions | Improved sustainability and lower cost compared to palladium. vu.nl |
| Photoredox Catalysts | Radical-mediated Cyclization Reactions | Access to novel reaction pathways under mild, light-induced conditions. |
| Dual-Metal Catalytic Systems | Synergistic C-H Activation and Isocyanide Insertion | Enhanced reactivity and selectivity for constructing polycyclic systems. rsc.org |
| Enzyme-based Catalysts | Biocatalytic Multicomponent Reactions | High stereoselectivity and operation in aqueous media. |
Achieving Advanced Chemo-, Regio-, and Stereoselective Control in Synthesis
A significant challenge and future direction in the use of this compound lies in controlling the selectivity of its reactions. The presence of multiple reactive sites necessitates the development of methods that can precisely control chemo-, regio-, and stereoselectivity. This is particularly crucial in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, where isocyanides are key components. beilstein-journals.orgnih.gov
Future research will likely focus on the design of chiral catalysts and ligands that can induce asymmetry in reactions involving the isocyanide moiety, leading to the synthesis of enantiomerically pure products. researchgate.net Furthermore, developing strategies to control regioselectivity during annulation or cyclization reactions will be essential for creating specific isomers of heterocyclic compounds. rsc.org This could involve the use of directing groups or carefully designed substrates that favor one reaction pathway over others.
Table 2: Strategies for Achieving Selective Control
| Type of Selectivity | Synthetic Challenge | Potential Future Approach |
|---|---|---|
| Chemoselectivity | Differentiating between the isocyanide and other functional groups in a molecule. | Development of catalysts that selectively activate the isocyanide group. |
| Regioselectivity | Controlling the orientation of addition in cyclization reactions. | Use of substrate control or directing groups to favor a specific constitutional isomer. |
| Stereoselectivity | Creating specific stereoisomers in reactions forming new chiral centers. | Application of chiral ligands, organocatalysts, or chiral auxiliaries. |
Integration with Automated Synthesis Platforms and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. unchainedlabs.com The application of these technologies to the chemistry of this compound is a promising future direction. HTE platforms can be used to systematically and rapidly screen numerous catalysts, ligands, solvents, and other reaction parameters to discover optimal conditions for known transformations or to identify entirely new reactions. sigmaaldrich.com
Furthermore, integrating the use of this building block into automated continuous flow systems could address some of the challenges associated with isocyanide chemistry, such as their strong odor and potential instability. rsc.org Flow reactors allow for the in situ generation and immediate use of reactive intermediates in a closed system, enhancing safety and scalability. rsc.org This approach would be particularly valuable for constructing libraries of drug-like molecules based on the this compound scaffold for biological screening. nih.gov
Table 3: Hypothetical HTE Screening for a Novel Reaction
| Parameter | Variables Screened (Example) | Objective |
|---|---|---|
| Catalyst | Palladium, Nickel, Copper, Iron complexes | Identify the most active and selective metal catalyst. |
| Ligand | Various phosphine (B1218219) and N-heterocyclic carbene ligands | Optimize catalyst performance and reaction yield. |
| Solvent | Toluene (B28343), Dioxane, DMF, Acetonitrile (B52724) | Determine the optimal reaction medium. |
| Temperature | 25°C, 50°C, 80°C, 110°C | Find the ideal temperature for reaction efficiency. |
Exploration in New Interdisciplinary Applications
The unique electronic and structural properties of the isocyanide group suggest that this compound could find applications in fields beyond traditional organic synthesis. A key emerging area is materials science, where isocyanides can act as ligands to form coordination complexes with metals or be used in the synthesis of polymers. mdpi.com The ability of aryl isocyanides to coordinate with transition metals could be exploited to create novel materials with interesting electronic or photophysical properties. For instance, polymers derived from this monomer could exhibit unique stimuli-responsive or self-assembly behaviors. nsf.gov
In medicinal chemistry and chemical biology, aryl isocyanides are being explored as precursors for radiolabeled imaging agents. nih.gov The isocyanide moiety can efficiently coordinate with radionuclides like technetium-99m (99mTc), creating stable complexes for molecular imaging applications such as SPECT imaging. nih.gov The N-Boc-aniline portion of the molecule serves as a versatile scaffold that can be further functionalized to attach targeting vectors (e.g., peptides or small molecules) that direct the imaging agent to specific biological targets. This opens a promising avenue for developing novel diagnostic tools based on this compound. nih.gov
Table 4: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Synthesis of functional polymers and coordination complexes. | The isocyanide group can participate in polymerization reactions and act as a ligand for metal centers. mdpi.com |
| Medicinal Chemistry | Development of molecular imaging probes. | Aryl isocyanides can serve as efficient ligands for coordinating radiometals like 99mTc. nih.gov |
| Drug Discovery | Scaffold for combinatorial library synthesis. | The bifunctional nature allows for the creation of diverse molecular structures for biological screening. nbinno.com |
| Surface Chemistry | Functionalization of metal surfaces. | Isocyanides are known to bind to gold and other metal surfaces, enabling the creation of self-assembled monolayers. |
Q & A
Q. What are the standard synthetic routes for preparing N-[(tert-butoxy)carbonyl]-3-isocyanoaniline?
- Methodological Answer : The compound is synthesized via a two-step strategy:
Boc Protection : React 3-aminoaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM at 0–25°C .
Isocyano Introduction : Convert the intermediate N-Boc-3-aminoaniline to the isocyano group using a formamide derivative (e.g., via dehydration of a formamide intermediate with POCl₃ or phosgene) under inert conditions .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl protons) and isocyano aromatic substitution (meta coupling in aromatic region) .
- IR : Confirm isocyano stretch at ~2100–2150 cm⁻¹ and Boc carbonyl at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peak at m/z 218.26 (C₁₂H₁₄N₂O₂) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : The isocyano group is moisture- and air-sensitive. Decomposition may release toxic isocyanates or CO₂ .
- Storage : Store at 0–6°C under inert gas (Ar/N₂) in sealed amber vials. Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
Advanced Research Questions
Q. How can this compound be applied in multicomponent reactions (MCRs) for heterocycle synthesis?
- Methodological Answer : The isocyano group enables participation in Ugi or Passerini reactions:
- Ugi-4CR : Combine with an aldehyde, amine, and carboxylic acid in MeOH at 25°C for 24–48 hours to yield peptidomimetics. Optimize stoichiometry (1:1:1:1) and monitor by LC-MS .
- Post-MCR Modifications : Cleave the Boc group with TFA/DCM (1:1) to expose the amine for further functionalization .
Q. What mechanistic insights exist for the reactivity of the isocyano group in this compound under varying conditions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to track isocyano reactivity in polar solvents (e.g., DMF vs. THF). Higher polarity accelerates nucleophilic addition .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal the isocyano group’s electrophilicity, correlating with experimental Hammett parameters .
Q. How should researchers address contradictory data in reaction yields during optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst loading, solvent). For example, optimize Boc deprotection by varying TFA concentration (10–50% in DCM) and reaction time (1–6 hrs) .
- Troubleshooting : If yields drop >20%, check for side reactions (e.g., isocyano dimerization via IR) or moisture ingress via Karl Fischer titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
